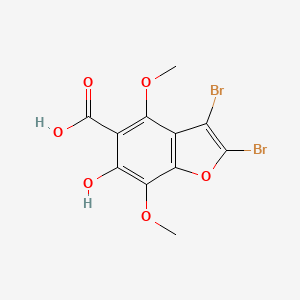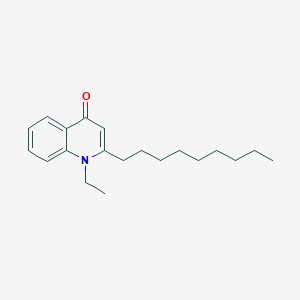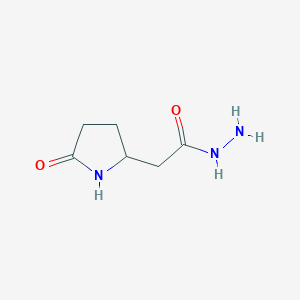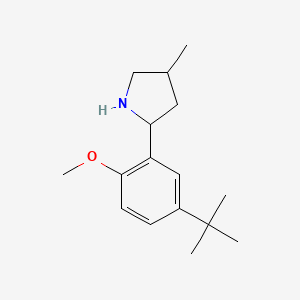
2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a tert-butyl group and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine typically involves the reaction of 2-methoxyphenyl derivatives with tert-butyl-substituted pyrrolidines. One common method involves the use of tert-butyl alcohol as a starting material, which undergoes a series of reactions including alkylation and cyclization to form the desired pyrrolidine ring . The reaction conditions often require the use of catalysts such as anhydrous magnesium sulfate and boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
化学反応の分析
Types of Reactions
2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a probe in NMR studies.
Biology: Investigated for its potential role in neurotransmitter release and synaptic function.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may interact with neurotransmitter receptors or enzymes involved in synaptic transmission . The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-(5-tert-Butyl-2-methoxyphenyl)pyrrolidine
- 2-(5-tert-Butyl-2-methoxyphenyl)-4-ethylpyrrolidine
- 2-(5-tert-Butyl-2-methoxyphenyl)-4-methylpiperidine
Uniqueness
2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the tert-butyl and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C16H25NO |
|---|---|
分子量 |
247.38 g/mol |
IUPAC名 |
2-(5-tert-butyl-2-methoxyphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C16H25NO/c1-11-8-14(17-10-11)13-9-12(16(2,3)4)6-7-15(13)18-5/h6-7,9,11,14,17H,8,10H2,1-5H3 |
InChIキー |
CMSYMUWKNPTQLE-UHFFFAOYSA-N |
正規SMILES |
CC1CC(NC1)C2=C(C=CC(=C2)C(C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




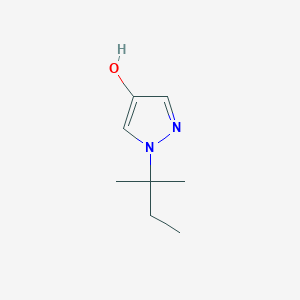
![ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12876343.png)
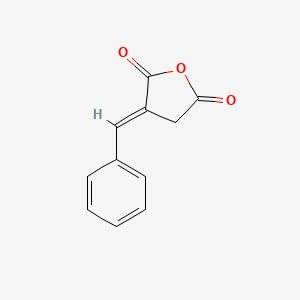


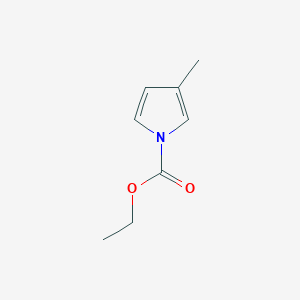
![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)
![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)
